Cas no 63701-31-5 ((+)-thienamycin)

(+)-thienamycin structure
(+)-thienamycin structure
Nome del prodotto:(+)-thienamycin
Numero CAS:63701-31-5
MF:C11H16N2O4S
MW:272.320741653442
CID:2066365
PubChem ID:13018200

(+)-thienamycin Proprietà chimiche e fisiche

Nomi e identificatori

    • (+)-thienamycin
    • Imipenem
    • Thienamycin
    • (5R)-3-[(2-Aminoethyl)thio]-6β-[(S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
    • 8-epi-Thienamycin
    • Epithienamycin
    • (5R,6S)-3-((2-Aminoethyl)sulfanyl)-6-((1S)-1-hydroxyethyl)-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylate
    • (5R,6S)-3-((2-Aminoethyl)sulphanyl)-6-((1S)-1-hydroxyethyl)-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid
    • (5R,6S)-3-[(2-Aminoethyl)sulphanyl]-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
    • (5R, 6S)-3-(2-aminoethylthio)-6-[(s)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
    • 63701-31-5
    • (5R,6S)-3-((2-Aminoethyl)sulphanyl)-6-((1S)-1-hydroxyethyl)-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylate
    • SCHEMBL11110270
    • (5R,6S)-3-[(2-Aminoethyl)sulphanyl]-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
    • WKDDRNSBRWANNC-SHYZEUOFSA-N
    • CHEBI:222959
    • (5R,6S)-3-(2-aminoethylsulanyl)-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
    • (5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
    • (5R,6S)-3-(2-aminoethylsulfanyl)-6-((1S)-1-hydroxyethyl)-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid
    • (5R,6S)-3-[(2-Aminoethyl)sulfanyl]-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
    • Inchi: InChI=1S/C11H16N2O4S/c1-5(14)8-6-4-7(18-3-2-12)9(11(16)17)13(6)10(8)15/h5-6,8,14H,2-4,12H2,1H3,(H,16,17)
    • Chiave InChI: WKDDRNSBRWANNC-UHFFFAOYSA-N
    • Sorrisi: CC(O)C1C2CC(SCCN)=C(N2C1=O)C(O)=O |c:10|

Proprietà calcolate

  • Massa esatta: 272.08307817Da
  • Massa monoisotopica: 272.08307817Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 5
  • Complessità: 423
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -3.067
  • Superficie polare topologica: 129Ų
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited